molecular formula C10H11FOS B7939208 3-(4-Fluorophenyl)thiolan-3-ol

3-(4-Fluorophenyl)thiolan-3-ol

Cat. No.: B7939208
M. Wt: 198.26 g/mol
InChI Key: XFPDEZOMCQZEEM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thiolan-3-ol is a fluorinated thiolane derivative characterized by a five-membered sulfur-containing ring (thiolane) substituted with a hydroxyl group at position 3 and a 4-fluorophenyl group.

Properties

IUPAC Name

3-(4-fluorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDEZOMCQZEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)thiolan-3-ol typically involves the reaction of 4-fluorobenzaldehyde with thiolane-3-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)thiolan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiolane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of 3-(4-Fluorophenyl)thiolan-3-ol and Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Status/Notes
This compound C₁₀H₁₁FOS 198.26* Thiolane ring, 4-FPh, -OH at C3 Not explicitly reported
3-(3-Fluoro-6-methylphenyl)thiolan-3-ol C₁₁H₁₃FOS 212.28 Thiolane ring, 3-F-6-MePh, -OH at C3 Discontinued (commercial)
3-(4-Fluorophenyl)-2-methylthiolan-3-ol C₁₁H₁₃FOS 212.28 Thiolane ring, 4-FPh, -OH at C3, -Me at C2 Available (commercial)
1,1-Dioxo-4-phenethylamino-thiolan-3-ol C₁₃H₁₈NO₃S 283.35 Thiolane-1,1-dioxide, -NH-phenethyl, -OH at C3 Experimental (synth. intermediate)

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound contrasts with the 3-fluoro-6-methylphenyl substituent in the discontinued analog (CAS 1186091-07-5). The 2-methyl variant (CAS 1547107-74-3) introduces steric hindrance near the hydroxyl group, which could influence hydrogen-bonding interactions in biological systems .

Ring Modifications: The 1,1-dioxo-thiolane derivative (CAS 347364-75-4) replaces sulfur with a sulfone group, significantly altering electronic properties.

Biological Activity

3-(4-Fluorophenyl)thiolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiolan ring with a fluorophenyl substituent. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering enzyme functions. This interaction may inhibit enzymes involved in critical biochemical pathways, leading to various therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer Potential : Research indicates that such compounds may also possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains by inhibiting cell wall synthesis.
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation in vitro.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways, affecting cellular functions.
NeuroprotectivePotential antidepressant effects observed in preliminary studies.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : An investigation into the neuropharmacological properties revealed that derivatives similar to this compound exhibited antidepressant-like effects in animal models, indicating potential for treating mood disorders .

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